molecular formula C12H22O3Si B14721922 [5-(Diethoxymethyl)furan-2-yl](trimethyl)silane CAS No. 13529-05-0

[5-(Diethoxymethyl)furan-2-yl](trimethyl)silane

Katalognummer: B14721922
CAS-Nummer: 13529-05-0
Molekulargewicht: 242.39 g/mol
InChI-Schlüssel: HTRQQYYWPIQROS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Diethoxymethyl)furan-2-ylsilane: is a chemical compound with the molecular formula C12H22O3Si and a molecular weight of 242.38678 g/mol . This compound is characterized by the presence of a furan ring substituted with a diethoxymethyl group and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethoxymethyl)furan-2-ylsilane typically involves the reaction of furan derivatives with silane reagents. One common method is the reaction of 5-(diethoxymethyl)furan with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane .

Industrial Production Methods: Industrial production of 5-(Diethoxymethyl)furan-2-ylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by distillation or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 5-(Diethoxymethyl)furan-2-ylsilane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include and .

    Reduction: The compound can be reduced using reducing agents such as or to form reduced derivatives.

    Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-(Diethoxymethyl)furan-2-ylsilane is used as a building block for the synthesis of more complex molecules. It is employed in the development of new materials and catalysts.

Biology: The compound is used in biological research to study the interactions of furan derivatives with biological molecules. It is also used in the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, 5-(Diethoxymethyl)furan-2-ylsilane is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of other chemical compounds .

Wirkmechanismus

The mechanism of action of 5-(Diethoxymethyl)furan-2-ylsilane involves its interaction with various molecular targets. The furan ring can participate in electrophilic aromatic substitution reactions, while the trimethylsilyl group can undergo nucleophilic substitution . These interactions lead to the formation of new chemical bonds and the generation of various products .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-(Diethoxymethyl)furan-2-ylsilane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethylsilyl group provides stability and reactivity, making it a valuable intermediate in various synthetic processes .

Eigenschaften

CAS-Nummer

13529-05-0

Molekularformel

C12H22O3Si

Molekulargewicht

242.39 g/mol

IUPAC-Name

[5-(diethoxymethyl)furan-2-yl]-trimethylsilane

InChI

InChI=1S/C12H22O3Si/c1-6-13-12(14-7-2)10-8-9-11(15-10)16(3,4)5/h8-9,12H,6-7H2,1-5H3

InChI-Schlüssel

HTRQQYYWPIQROS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1=CC=C(O1)[Si](C)(C)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.